molecular formula C13H16N2O2 B3137698 Tert-butyl 2-cyanobenzylcarbamate CAS No. 439118-51-1

Tert-butyl 2-cyanobenzylcarbamate

Cat. No.: B3137698
CAS No.: 439118-51-1
M. Wt: 232.28 g/mol
InChI Key: UVSPFCKIIRSFTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanobenzylcarbamate typically involves the reaction of 2-cyanobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide . The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the isocyanate derivative. This intermediate is then trapped by tert-butyl alcohol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyanobenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-cyanobenzylcarbamate is used as a protecting group for amines in peptide synthesis and other organic transformations. Its stability under various conditions makes it a valuable tool in synthetic chemistry .

Biology and Medicine: In biological research, carbamates like this compound are used to protect amine groups in biomolecules, facilitating the study of complex biological processes. They are also investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a protecting group helps in the efficient production of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of reactive intermediates during synthesis .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-cyanobenzylcarbamate is unique due to the presence of both a nitrile group and a tert-butyl carbamate group. This combination provides distinct reactivity and stability, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[(2-cyanophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPFCKIIRSFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439118-51-1
Record name tert-butyl N-[(2-cyanophenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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